
(8-Cyanoquinolin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Cyanoquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a cyano group at the 8th position and a boronic acid group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-Cyanoquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline reacts with a boronic acid derivative under mild conditions. The reaction generally proceeds in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (8-Cyanoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Biaryl compounds or other substituted quinolines.
Applications De Recherche Scientifique
(8-Cyanoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its quinoline core.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (8-Cyanoquinolin-6-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
- (8-Fluoroquinolin-6-yl)boronic acid
- (8-Trifluoromethylquinolin-6-yl)boronic acid
- (8-Aminoquinolin-6-yl)boronic acid
Comparison:
- (8-Fluoroquinolin-6-yl)boronic acid: Similar in structure but with a fluorine atom instead of a cyano group. This substitution can affect the compound’s reactivity and electronic properties.
- (8-Trifluoromethylquinolin-6-yl)boronic acid: Contains a trifluoromethyl group, which is more electron-withdrawing than the cyano group, potentially leading to different reactivity patterns.
- (8-Aminoquinolin-6-yl)boronic acid: Features an amino group, which can act as an electron-donating group, altering the compound’s reactivity and potential applications.
(8-Cyanoquinolin-6-yl)boronic acid stands out due to its unique combination of a cyano group and a boronic acid group, offering distinct reactivity and versatility in various chemical transformations.
Propriétés
Formule moléculaire |
C10H7BN2O2 |
|---|---|
Poids moléculaire |
197.99 g/mol |
Nom IUPAC |
(8-cyanoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H7BN2O2/c12-6-8-5-9(11(14)15)4-7-2-1-3-13-10(7)8/h1-5,14-15H |
Clé InChI |
GMAREFUZPIOMSY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=C1)C#N)N=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



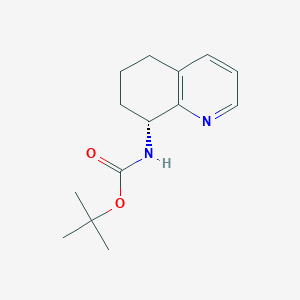
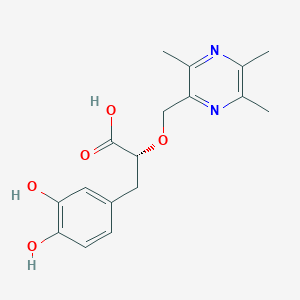
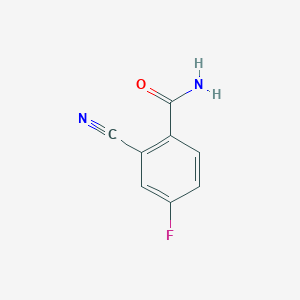


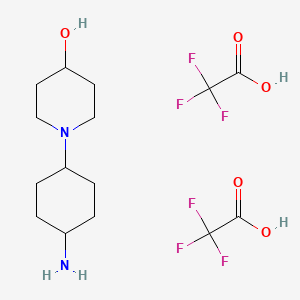

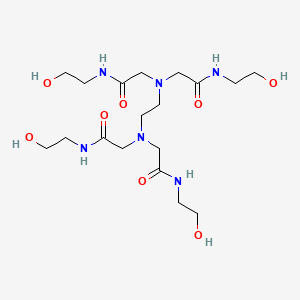

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
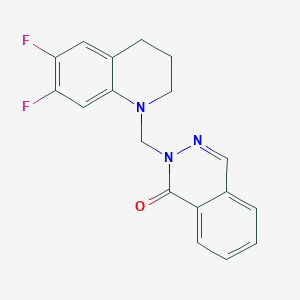
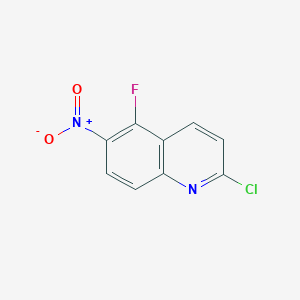
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
